molecular formula C7H15Cl2N B2611676 4-(2-Chloroethyl)piperidine hydrochloride CAS No. 114998-54-8

4-(2-Chloroethyl)piperidine hydrochloride

Cat. No. B2611676
Key on ui cas rn: 114998-54-8
M. Wt: 184.1
InChI Key: YUMYCPNZTXPUTQ-UHFFFAOYSA-N
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Patent
US05599930

Procedure details

4-Hydroxybenzaldehyde (25.0 g) and 4-(2-chloroethyl)piperadine hydrochloride (60.38 g) are dissolved in DMF (650 ml) and solid potassium carbonate (45 g) is added. The reaction is refluxed for 24 hr, cooled to 20°-25° and the DMF is removed under reduced pressure. The remainder of the reaction is dissolved in chloroform and washed with 1N aqueous sodium hydroxide, saline, dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by flash column chromatography eluting with a gradient of 50% ethyl acetate/hexane to 5% methanol/ethyl acetate, pooling and concentrating the appropriate fractions gives the title compound, NMR (300 MHz, CDCl3) 9.75, 7.69, 6.87, 4.10, 2.73, 2.45, 1.52, 1.36 δ.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60.38 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Cl.Cl[CH2:12][CH2:13][CH:14]1CCNCC1.[C:20](=O)([O-])[O-].[K+].[K+].[CH3:26][N:27]([CH:29]=O)[CH3:28]>>[N:27]1([CH2:29][CH2:20][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:28][CH2:14][CH2:13][CH2:12][CH2:26]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
60.38 g
Type
reactant
Smiles
Cl.ClCCC1CCNCC1
Name
Quantity
650 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 24 hr
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20°-25°
CUSTOM
Type
CUSTOM
Details
the DMF is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remainder of the reaction is dissolved in chloroform
WASH
Type
WASH
Details
washed with 1N aqueous sodium hydroxide, saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 50% ethyl acetate/hexane to 5% methanol/ethyl acetate, pooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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